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molecular formula C6H5BrN2O2 B1276501 2-Bromo-3-methyl-5-nitropyridine CAS No. 23132-21-0

2-Bromo-3-methyl-5-nitropyridine

Cat. No. B1276501
M. Wt: 217.02 g/mol
InChI Key: FZIQHPKXSLHGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290526B2

Procedure details

A sample of 3-methyl-5-nitropyridin-2-ol (1.44 g, 9.34 mmol) was placed in 35 mL pressure vessel and dissolved in a mixture of toluene/DMF (10:1 ratio; 15 mL). The vessel was capped with a septum, flushed with Argon and phosphorous tribromide (1.32 mL, 14.0 mmol) was added by syringe. The septum cap was replaced by a Teflon cap and the mixture was stirred for 20 min at 120° C. The mixture was cooled to room temperature, neutralized with a 3M NaOH solution and extracted with toluene (3×). The combined organic phases were dried over anhydrous MgSO4 and concentrated under vacuum to give 2.00 g of the desired 2-bromo-3-methyl-5-nitropyridine product as an orange solid (99%).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
toluene DMF
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](O)=[N:4][CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.P(Br)(Br)[Br:13].[OH-].[Na+]>C1(C)C=CC=CC=1.CN(C=O)C>[Br:13][C:3]1[C:2]([CH3:1])=[CH:7][C:6]([N+:8]([O-:10])=[O:9])=[CH:5][N:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
CC=1C(=NC=C(C1)[N+](=O)[O-])O
Step Two
Name
Quantity
1.32 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
toluene DMF
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 min at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was capped with a septum
ADDITION
Type
ADDITION
Details
was added by syringe
CUSTOM
Type
CUSTOM
Details
The septum cap
CUSTOM
Type
CUSTOM
Details
cap
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=NC=C(C=C1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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